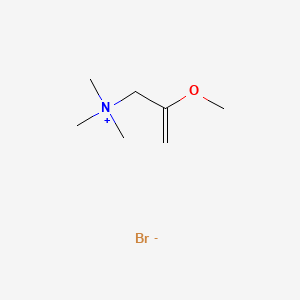
Meprochol
Descripción general
Descripción
Meprochol is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Neuropsychopharmacology Development
Meprochol, or meprobamate, played a pivotal role in the development of neuropsychopharmacology. Introduced in the late 1950s, it was found effective against anxiety, marking a significant advance in mental health treatment. This development spurred a flourishing of research, bridging pharmacologists and clinicians, and led to the establishment of neuropsychopharmacology as a distinct discipline. Meprobamate's success was instrumental in refining techniques to identify the effects of drugs on the central nervous system (CNS) (Longo Vg, 1963).
Alzheimer's Disease and Mood Stabilizers
In Alzheimer's disease (AD), meprobamate's derivatives have been investigated for their potential neuroprotective properties. Research indicates that mood stabilizers like carbamazepine and valproate, which have pharmacological similarities to meprobamate, may exhibit neuroprotective effects relevant for long-term treatment of AD. These findings have led to clinical trials examining if chronic therapy with these mood stabilizers can attenuate the progression of AD, potentially delaying or preventing the onset of agitation and slowing cognitive decline (Tariot, Loy, Ryan, Porsteinsson, & Ismail, 2002).
Historical Perspective and Classification
Meprobamate's classification as a tranquilizer or anxiolytic has been a subject of historical and clinical interest. Its introduction marked the first successful anti-anxiety drug in modern psychiatry. Understanding its development, synthesis, marketing, and success provides insights into drug classification and the evolving treatment landscape in clinical psychiatry (Ramchandani, López-Muñoz, & Álamo, 2006).
Antipsychotic Use and Trends
Meprobamate and its derivatives have influenced the patterns and trends in the use of antipsychotic drugs. Research into its effectiveness and side effects has contributed to understanding how antipsychotic drugs are prescribed, particularly in conditions like Alzheimer's disease and other dementias. This has implications for current treatment practices and the development of future antipsychotic drugs (Martinez, Jones, & Rietbrock, 2013).
Propiedades
IUPAC Name |
2-methoxyprop-2-enyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.BrH/c1-7(9-5)6-8(2,3)4;/h1,6H2,2-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTRCBIUNKNPFK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=C)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974484 | |
| Record name | 2-Methoxy-N,N,N-trimethylprop-2-en-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meprochol | |
CAS RN |
590-31-8 | |
| Record name | 2-Propen-1-aminium, 2-methoxy-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprochol [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-N,N,N-trimethylprop-2-en-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPROCHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K2B1728PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



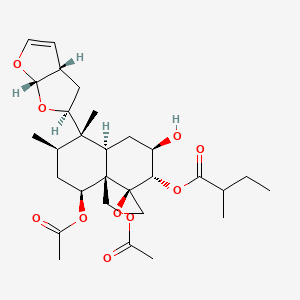

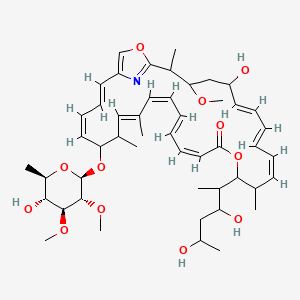
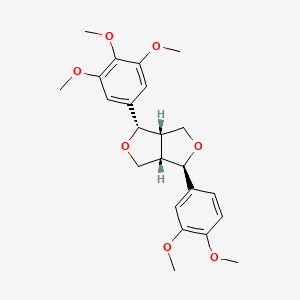
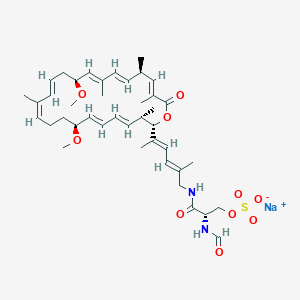
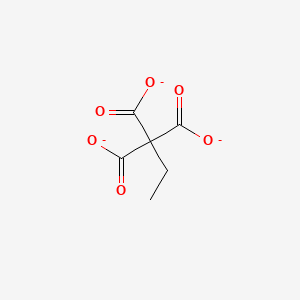


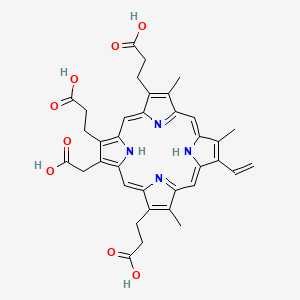
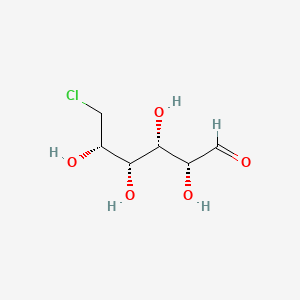
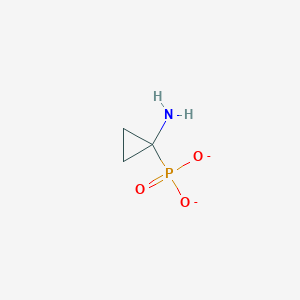

![3-[(E)-(2-fluorophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1257660.png)
![Acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury](/img/structure/B1257662.png)